Suzuki-Miyaura Cross-Coupling Reactivity by Halogen
In a study of Suzuki-Miyaura cross-coupling with a boronated L-aspartic acid derivative, the experimental yield of halogen substituents on the pyridine ring followed the order: Br > I >> Cl [1]. This experimental outcome is juxtaposed with DFT calculations which predicted a significantly higher intrinsic reactivity for the iodo-substituent (I >> Br, Cl) [1]. This indicates that while the iodo-derivative may possess superior fundamental reactivity, the bromo-analog can achieve higher quantitative yields under specific optimized conditions, but the iodo-derivative remains far superior to the chloro-analog.
| Evidence Dimension | Experimental Yield Order in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Iodo-pyridine (I) |
| Comparator Or Baseline | Bromo-pyridine (Br) and Chloro-pyridine (Cl) |
| Quantified Difference | Experimental yield order: Br > I >> Cl |
| Conditions | Suzuki-Miyaura cross-coupling reaction with a borated L-aspartic acid derivative. |
Why This Matters
This data is critical for procurement, confirming that the iodo-derivative is a viable alternative when bromo-analogs are unavailable or fail, and is essential over the chloro-analog for achieving meaningful yields in cross-coupling applications.
- [1] Mikagi, A., Tokairin, D., & Usuki, T. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters, 59(52), 4602-4605. View Source
